

# Spectroscopic Analysis of Methyl 3-bromo-4-formylbenzoate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl 3-bromo-4-formylbenzoate

Cat. No.: B582041

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This guide provides a comprehensive overview of the spectroscopic data for **Methyl 3-bromo-4-formylbenzoate**, a compound of interest for researchers, scientists, and professionals in the field of drug development. The document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

## Molecular Structure

IUPAC Name: **Methyl 3-bromo-4-formylbenzoate** CAS Number: 90484-53-0 Molecular Formula:  $C_9H_7BrO_3$  Molecular Weight: 243.05 g/mol

## Spectroscopic Data

The following sections present the key spectroscopic data for **Methyl 3-bromo-4-formylbenzoate** in a structured format for clarity and comparative analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The  $^1H$  and  $^{13}C$  NMR data for **Methyl 3-bromo-4-formylbenzoate** are summarized below.

Table 1:  $^1H$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
10.26	s	-	1H	Aldehyde (-CHO)
8.23	s	-	1H	Aromatic (H-2)
8.15	s	-	1H	Aromatic (H-2)
8.08	d	8.1	1H	Aromatic (H-6)
7.98	m	-	1H	Aromatic (H-6)
7.97	d	8.0	1H	Aromatic (H-5)
7.68	d	8.0	1H	Aromatic (H-5)
3.91	s	-	3H	Methyl (-OCH <sub>3</sub> )

Note: Variations in chemical shifts and multiplicities are due to different experimental conditions and solvents (CDCl<sub>3</sub> vs. DMSO-d<sub>6</sub>).

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
165.5	Ester Carbonyl (C=O)
135.7	Aromatic (C-4)
132.4	Aromatic (C-1)
132.1	Aromatic (C-6)
129.8	Aromatic (C-2)
128.0	Aromatic (C-5)
122.3	Aromatic (C-3)
52.2	Methyl (-OCH <sub>3</sub> )

## Infrared (IR) Spectroscopy

While specific experimental IR data for **Methyl 3-bromo-4-formylbenzoate** is not readily available in the searched literature, the characteristic absorption bands can be predicted based on its functional groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group
~3100-3000	Medium	Aromatic C-H Stretch
~2960-2850	Medium	Aliphatic C-H Stretch (-OCH <sub>3</sub> )
~2850-2750	Weak	Aldehyde C-H Stretch
~1725-1705	Strong	Ester C=O Stretch
~1715-1695	Strong	Aldehyde C=O Stretch
~1600, ~1475	Medium-Strong	Aromatic C=C Stretch
~1250-1000	Strong	C-O Stretch (Ester)
~700-500	Medium-Strong	C-Br Stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, confirming the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

Parameter	Value	Source
Monoisotopic Mass	241.95786 Da	Computed by PubChem[1]
[M+H] <sup>+</sup>	243	Experimental (LC/MS)
[M+H] <sup>+</sup>	242.96514 m/z	Predicted
[M+Na] <sup>+</sup>	264.94708 m/z	Predicted
[M-H] <sup>-</sup>	240.95058 m/z	Predicted

## Experimental Protocols

The following are representative experimental protocols for the spectroscopic analyses.

### NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **Methyl 3-bromo-4-formylbenzoate** is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>). A small amount of tetramethylsilane (TMS) may be added as an internal standard ( $\delta = 0.00$  ppm). The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a frequency of 200 MHz for <sup>1</sup>H and 50 MHz for <sup>13</sup>C, or at 400 MHz for <sup>1</sup>H.
- **Data Acquisition:** The spectrometer is locked onto the deuterium signal of the solvent. Standard pulse sequences are used for data acquisition. For <sup>1</sup>H NMR, the spectral width is typically set from 0 to 12 ppm. For <sup>13</sup>C NMR, the spectral width is set from 0 to 200 ppm.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed. The resulting spectrum is phased, and the baseline is corrected. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

### Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, a small amount of **Methyl 3-bromo-4-formylbenzoate** is finely ground with potassium bromide (KBr) and pressed into a thin

pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.

- **Instrumentation:** An FTIR spectrometer is used to record the spectrum.
- **Data Acquisition:** A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample is then scanned, typically over a range of 4000 to 400  $\text{cm}^{-1}$ .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

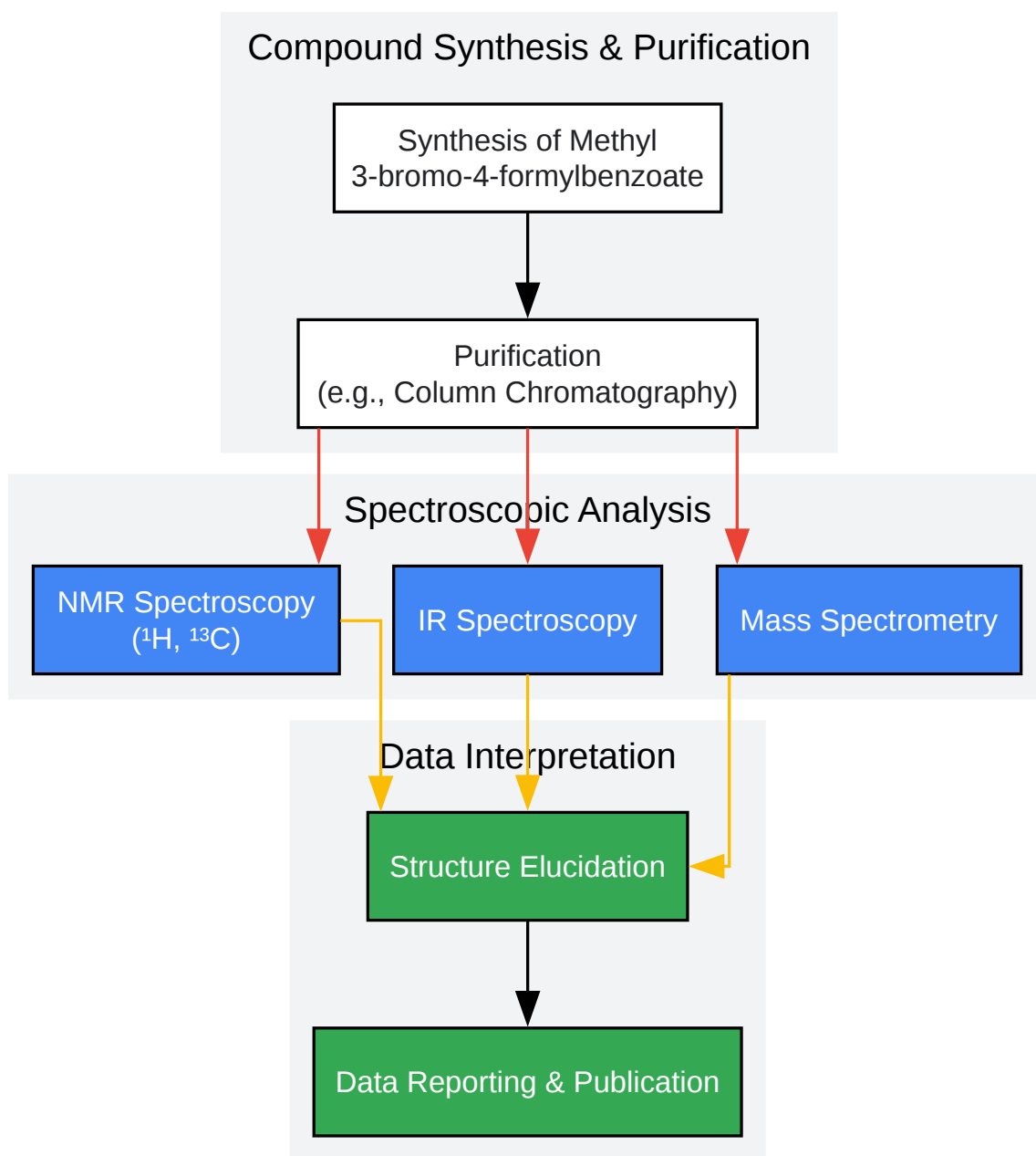
## Mass Spectrometry (MS)

- **Sample Preparation:** The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a low concentration (e.g., 1 mg/mL).
- **Instrumentation:** An LC/MS system equipped with an electrospray ionization (ESI) source is commonly used.
- **Data Acquisition:** The sample solution is introduced into the mass spectrometer. The analysis is performed in either positive or negative ion mode to detect different adducts (e.g.,  $[\text{M}+\text{H}]^+$ ,  $[\text{M}+\text{Na}]^+$ ,  $[\text{M}-\text{H}]^-$ ). The mass analyzer is scanned over a relevant  $m/z$  range.
- **Data Processing:** The resulting mass spectrum is analyzed to identify the molecular ion peak and other significant fragments, confirming the molecular weight of the compound.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

## General Workflow for Spectroscopic Analysis

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Caption: General Workflow for Spectroscopic Analysis.

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## References

- 1. Methyl 3-bromo-4-formylbenzoate | C<sub>9</sub>H<sub>7</sub>BrO<sub>3</sub> | CID 53419620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 3-bromo-4-formylbenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b582041#spectroscopic-data-of-methyl-3-bromo-4-formylbenzoate-nmr-ir-ms]

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